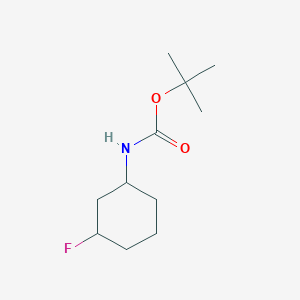

tert-butyl N-(3-fluorocyclohexyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-(3-fluorocyclohexyl)carbamate” is a chemical compound with the CAS Number: 1546332-14-2. It has a molecular weight of 217.28 . The IUPAC name for this compound is tert-butyl (3-fluorocyclohexyl)carbamate .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C11H20FNO2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h8-9H,4-7H2,1-3H3,(H,13,14) . This code provides a textual representation of the molecular structure.

Scientific Research Applications

Enantioselective Synthesis

The compound has been highlighted as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its role in the synthesis process underscores its significance in creating molecules with potential applications in antiviral and anticancer therapies (Ober, Marsch, Harms, & Carell, 2004).

Chemical Transformations

Research on the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates demonstrates the compound's utility in synthetic organic chemistry. It aids in converting commonly used amino protecting groups to more reactive forms, facilitating various chemical transformations (Sakaitani & Ohfune, 1990).

Material Science Applications

A study on benzothiazole modified tert-butyl carbazole derivatives highlighted the formation of strong blue emissive nanofibers capable of detecting volatile acid vapors. This indicates the compound's potential in developing fluorescent sensory materials for environmental monitoring (Sun et al., 2015).

Stereoselective Synthesis

An efficient stereoselective synthesis route was developed for tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, showcasing its relevance in the preparation of key intermediates for the synthesis of factor Xa inhibitors, which are important in anticoagulant therapy (Wang, Ma, Reddy, & Hu, 2017).

Asymmetric Synthesis

The use of tert-butyl carbamate derivatives in metalation and alkylation between silicon and nitrogen demonstrates its utility in preparing α-functionalized α-amino silanes, crucial for asymmetric synthesis strategies (Sieburth, Somers, & O'hare, 1996).

Medicinal Chemistry

Its application extends to the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, an intermediate in synthesizing biologically active compounds like omisertinib (AZD9291), highlighting its significance in drug development (Zhao, Guo, Lan, & Xu, 2017).

properties

IUPAC Name |

tert-butyl N-(3-fluorocyclohexyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h8-9H,4-7H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGCOGYRDPYGEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2944510.png)

![ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2944518.png)

![2-chloro-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid 5,5-dioxide](/img/structure/B2944522.png)

![(2-Fluoro-5-methylphenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide](/img/structure/B2944529.png)

![Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate](/img/structure/B2944531.png)